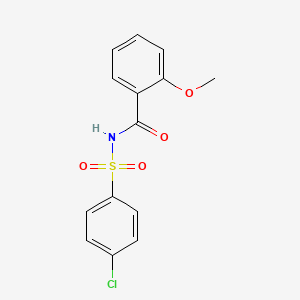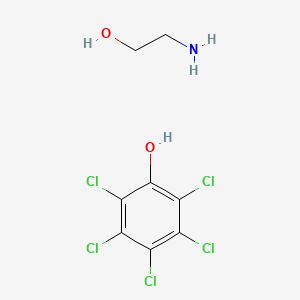![molecular formula C9H10N4O4 B14005525 2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol CAS No. 88713-43-3](/img/structure/B14005525.png)
2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol is a chemical compound with the molecular formula C9H10N4O4 and a molecular weight of 238.20 g/mol . This compound features a triazabicyclo structure, which is a bicyclic system containing nitrogen atoms. The presence of a nitro group and an ethoxy group attached to the triazabicyclo core makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol typically involves the following steps:
Formation of the Triazabicyclo Core: The triazabicyclo core can be synthesized through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Ethoxy Group: The ethoxy group can be attached through etherification reactions, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong nucleophiles.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazabicyclo compounds.
Wissenschaftliche Forschungsanwendungen
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazabicyclo core can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol is unique due to the presence of both a nitro group and an ethoxy group attached to the triazabicyclo core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
88713-43-3 |
|---|---|
Molekularformel |
C9H10N4O4 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
2-[(8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H10N4O4/c14-4-5-17-6-8-10-9-7(13(15)16)2-1-3-12(9)11-8/h1-3,14H,4-6H2 |
InChI-Schlüssel |
ADDPOIQHUZOPNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC(=N2)COCCO)C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


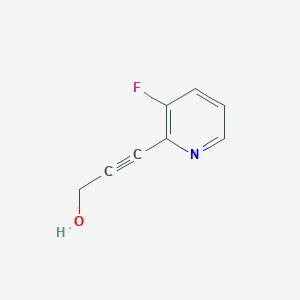
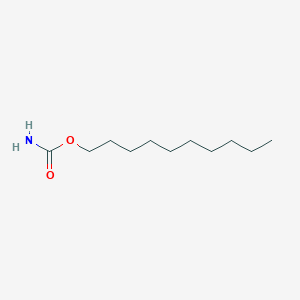

![3,7-Dioxabicyclo[3.2.1]octane-4,6-dione](/img/structure/B14005468.png)

![n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide](/img/structure/B14005474.png)
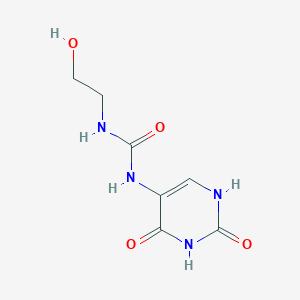
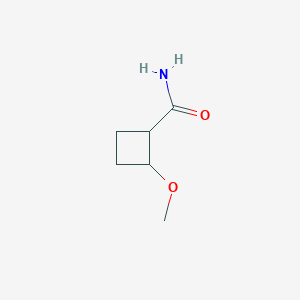
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14005500.png)
![N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide](/img/structure/B14005504.png)
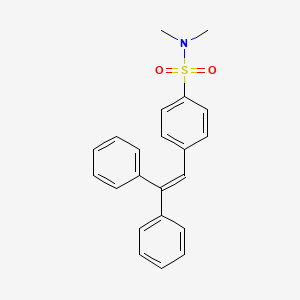
![2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one](/img/structure/B14005516.png)
